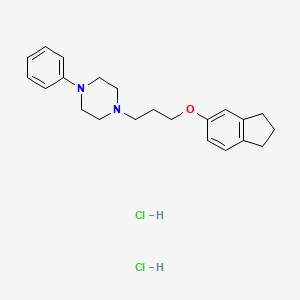![molecular formula C15H21NO4 B14157450 4-[(1,1-Dimethylethoxy)carbonyl]-I+/--methyl-L-phenylalanine CAS No. 246539-86-6](/img/structure/B14157450.png)
4-[(1,1-Dimethylethoxy)carbonyl]-I+/--methyl-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1,1-Dimethylethoxy)carbonyl]-alpha-methyl-L-phenylalanine is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the alpha-methyl-L-phenylalanine moiety. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-Dimethylethoxy)carbonyl]-alpha-methyl-L-phenylalanine typically involves the protection of the amino group of alpha-methyl-L-phenylalanine with a tert-butoxycarbonyl (Boc) group. The process can be summarized as follows:
Protection of the Amino Group: The amino group of alpha-methyl-L-phenylalanine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dioxane at low temperatures (0-5°C) to prevent side reactions.
Purification: The reaction mixture is then purified by extraction with ethyl acetate, followed by drying over anhydrous magnesium sulfate and concentration under reduced pressure to obtain the desired product.
Industrial Production Methods
Industrial production of 4-[(1,1-Dimethylethoxy)carbonyl]-alpha-methyl-L-phenylalanine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1,1-Dimethylethoxy)carbonyl]-alpha-methyl-L-phenylalanine undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed by acid hydrolysis using reagents like trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: It can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the Boc-protected amino group.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).
Substitution: Various nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Alpha-methyl-L-phenylalanine.
Coupling: Peptides or peptide derivatives.
Substitution: Substituted amino acid derivatives.
Applications De Recherche Scientifique
4-[(1,1-Dimethylethoxy)carbonyl]-alpha-methyl-L-phenylalanine has several scientific research applications:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and peptide-based drugs.
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceuticals, including opioid modulators and treatments for irritable bowel syndrome.
Biological Studies: The compound is used in studies involving protein-protein interactions and enzyme-substrate specificity.
Industrial Applications: It is employed in the production of functional molecules and target compounds in the chemical industry.
Mécanisme D'action
The mechanism of action of 4-[(1,1-Dimethylethoxy)carbonyl]-alpha-methyl-L-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group can be removed to reveal the free amino group, allowing the compound to participate in further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(1,1-Dimethylethoxy)carbonyl]-L-alanine
- N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester
- 1,1-Dimethylethyl (S)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate
Uniqueness
4-[(1,1-Dimethylethoxy)carbonyl]-alpha-methyl-L-phenylalanine is unique due to its specific structure, which includes an alpha-methyl group and a phenylalanine moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in peptide synthesis and pharmaceutical applications. Its ability to undergo various chemical reactions while maintaining stability under different conditions sets it apart from other similar compounds.
Propriétés
Numéro CAS |
246539-86-6 |
|---|---|
Formule moléculaire |
C15H21NO4 |
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
(2S)-2-amino-2-methyl-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-14(2,3)20-12(17)11-7-5-10(6-8-11)9-15(4,16)13(18)19/h5-8H,9,16H2,1-4H3,(H,18,19)/t15-/m0/s1 |
Clé InChI |
UHMALLHMHOPCCA-HNNXBMFYSA-N |
SMILES isomérique |
C[C@](CC1=CC=C(C=C1)C(=O)OC(C)(C)C)(C(=O)O)N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


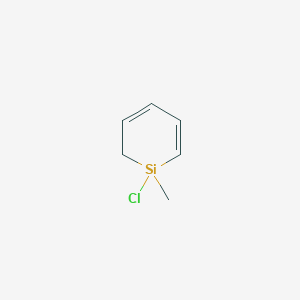
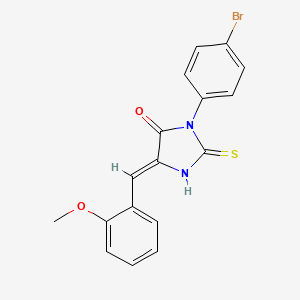
![7-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14157376.png)

![2-[(2-Carboxyphenyl)carbamoylamino]benzoic acid](/img/structure/B14157383.png)
methanone](/img/structure/B14157386.png)
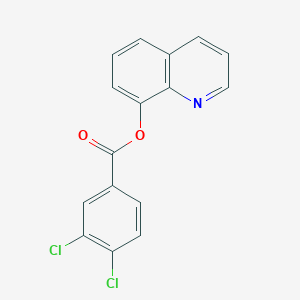
![1,3-Dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14157397.png)
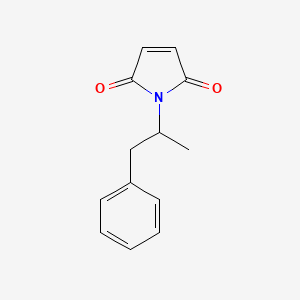
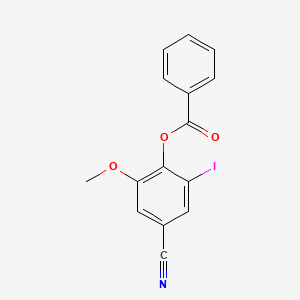
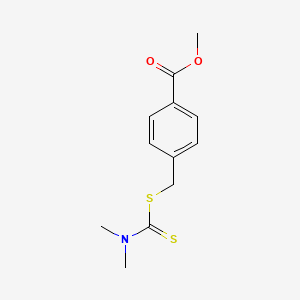
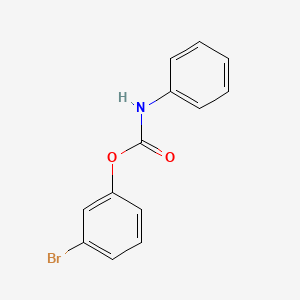
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B14157427.png)
